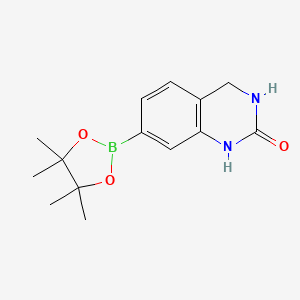
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound that features a boron-containing dioxaborolane group and a tetrahydroquinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the dioxaborolane group followed by its attachment to the tetrahydroquinazolinone core. One common method involves the Miyaura borylation reaction, where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several applications in scientific research:
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active compounds. The quinazolinone core can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its combination of a boron-containing dioxaborolane group and a tetrahydroquinazolinone core This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Propiedades
Fórmula molecular |
C14H19BN2O3 |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-12(18)17-11(9)7-10/h5-7H,8H2,1-4H3,(H2,16,17,18) |
Clave InChI |
SUCQFGWKAHDPLJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC(=O)N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

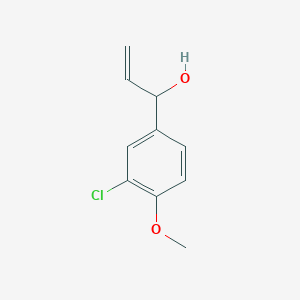
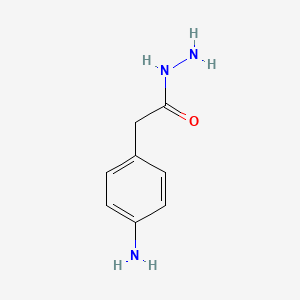
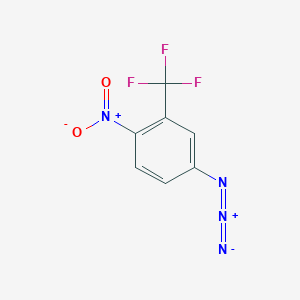
![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
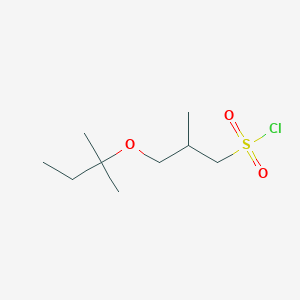
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)

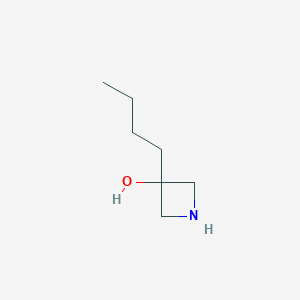
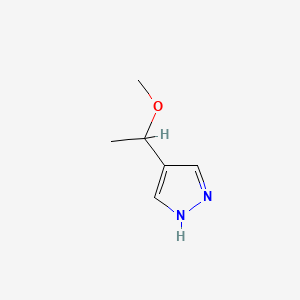
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
